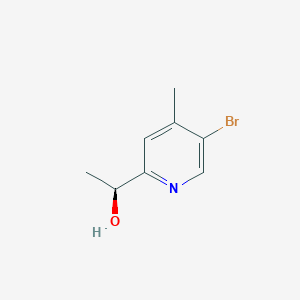![molecular formula C22H28N2O4 B13910245 methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It has gained significant attention due to its potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Corynoxine B is known for its ability to induce autophagy, a cellular process that helps in the degradation and recycling of cellular components.
准备方法
Synthetic Routes and Reaction Conditions
Corynoxine B can be synthesized through various chemical reactions. One common method involves the extraction of the compound from Uncaria rhynchophylla using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Corynoxine B.
Industrial Production Methods
Industrial production of Corynoxine B typically involves large-scale extraction from Uncaria rhynchophylla. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography and crystallization to obtain high-purity Corynoxine B.
化学反应分析
Types of Reactions
Corynoxine B undergoes several types of chemical reactions, including:
Oxidation: Corynoxine B can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Corynoxine B into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Corynoxine B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Corynoxine B can lead to the formation of oxindole derivatives, while reduction can yield reduced alkaloid forms.
科学研究应用
Corynoxine B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study autophagy-inducing properties.
Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
作用机制
Corynoxine B exerts its effects primarily through the induction of autophagy. It interacts with multiple proteins in the PI3K III complex to control autophagic activity. High mobility group box 1 (HMGB1) is a nuclear protein that transports to the cytoplasm and interacts with Beclin 1 to positively regulate autophagy. This process helps in the degradation of toxic aggregate-prone proteins and impaired organelles, thereby providing neuroprotection.
相似化合物的比较
Corynoxine B is unique due to its potent autophagy-inducing properties. Similar compounds include:
Corynoxine: An enantiomer of Corynoxine B, also induces autophagy but through different pathways.
Corynoxeine: Another alkaloid from Uncaria rhynchophylla with neuroprotective effects.
Isorhynchophylline: Known for its neuroprotective properties against beta-amyloid-induced neurotoxicity.
Rhynchophylline: Exhibits neuroprotective effects by inhibiting intracellular calcium overloading and tau protein hyperphosphorylation.
Corynoxine B stands out due to its specific interaction with the PI3K III complex and its ability to enhance autophagy, making it a promising candidate for therapeutic applications in neurodegenerative diseases.
属性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15+,19+,22-/m1/s1 |
InChI 键 |
DAXYUDFNWXHGBE-KFFVICKMSA-N |
手性 SMILES |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
规范 SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)






![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)



![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)
